molecular formula C6H5N3 B1403022 5-Methylpyridazine-3-carbonitrile CAS No. 1333319-50-8

5-Methylpyridazine-3-carbonitrile

Cat. No.: B1403022
CAS No.: 1333319-50-8
M. Wt: 119.12 g/mol
InChI Key: HSIMDIPRYJNWOG-UHFFFAOYSA-N
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Description

5-Methylpyridazine-3-carbonitrile is a heterocyclic organic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyridazine-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-cyanopyridine with methylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylpyridazine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or a catalyst.

Major Products Formed

    Oxidation: Pyridazine derivatives with oxidized functional groups.

    Reduction: Amino-substituted pyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-Methylpyridazine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the nitrile group and the pyridazine ring can facilitate interactions with biological molecules, leading to the desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyrimidine: A similar diazine with nitrogen atoms at the 1 and 3 positions.

    Pyrazine: Another diazine with nitrogen atoms at the 1 and 4 positions.

Uniqueness

5-Methylpyridazine-3-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the pyridazine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .

Properties

IUPAC Name

5-methylpyridazine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-5-2-6(3-7)9-8-4-5/h2,4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMDIPRYJNWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745117
Record name 5-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333319-50-8
Record name 5-Methylpyridazine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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